molecular formula C7H11N3O B14722840 (Cyclohex-2-en-1-ylideneamino)urea CAS No. 5672-56-0

(Cyclohex-2-en-1-ylideneamino)urea

Cat. No.: B14722840
CAS No.: 5672-56-0
M. Wt: 153.18 g/mol
InChI Key: VOVGTUWIQDOKMI-UHFFFAOYSA-N
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Description

(Cyclohex-2-en-1-ylideneamino)urea (CAS: 5672-56-0), also known as 2-Cyclohexen-1-on-semicarbazon, is a semicarbazone derivative formed by the condensation of cyclohex-2-en-1-one with semicarbazide. Its molecular formula is C₇H₁₀N₃O, with a molecular weight of 152.18 g/mol .

Properties

CAS No.

5672-56-0

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

(cyclohex-2-en-1-ylideneamino)urea

InChI

InChI=1S/C7H11N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h2,4H,1,3,5H2,(H3,8,10,11)

InChI Key

VOVGTUWIQDOKMI-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(=NNC(=O)N)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(Cyclohex-2-en-1-ylideneamino)urea can be synthesized through the reaction of cyclohex-2-en-1-amine with isocyanic acid. The reaction typically occurs under mild conditions, often in the presence of a solvent such as water or an organic solvent like dichloromethane. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(Cyclohex-2-en-1-ylideneamino)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The urea moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-2-en-1-ylideneamino oxides, while reduction can produce cyclohex-2-en-1-ylideneaminoamines .

Scientific Research Applications

(Cyclohex-2-en-1-ylideneamino)urea has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of (Cyclohex-2-en-1-ylideneamino)urea involves its interaction with specific molecular targets. The imine group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (Cyclohex-2-en-1-ylideneamino)urea with two analogs: a thiourea derivative and cyclophosphamide, highlighting key differences in structure, solubility, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Applications Key Hazards
This compound C₇H₁₀N₃O 152.18 Limited data (industrial use) Industrial chelating agents Not specified
3-[(Cyclohexylidene)amino]-1-(4-methyl-phenyl)thiourea C₁₄H₁₇N₃S 259.37 Likely low water solubility Pharmaceutical research Not specified
Cyclophosphamide C₇H₁₅Cl₂N₂O₂P·H₂O 279.10 (monohydrate) Soluble in water, ethanol Antineoplastic agent (chemotherapy) Requires medical handling
Key Observations:

In contrast, the thiourea derivative replaces oxygen with sulfur, reducing polarity and likely decreasing water solubility . Cyclophosphamide’s phosphoramide and chloroethyl groups contribute to its high solubility in polar solvents and its role as a chemotherapeutic agent .

Research Findings and Gaps

  • Structural Insights: Crystallographic studies of the thiourea analog () reveal planar geometry, which may influence its reactivity and intermolecular interactions . No such data exists for this compound, highlighting a research gap.
  • Toxicity and Handling: While cyclophosphamide requires stringent medical protocols due to its cytotoxicity , hazards for this compound remain uncharacterized, necessitating further safety studies.

Future Research Directions

Investigate the chelation properties of this compound for industrial applications.

Conduct solubility and stability profiling for this compound to expand its utility.

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